N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(2-Methoxyphenyl)Methyl]-3-(4-Methylbenzenesulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural elements include:
- Triazolo[1,5-a]quinazoline scaffold: A nitrogen-rich bicyclic system known for diverse bioactivity.
- 4-Methylbenzenesulfonyl group: Introduces sulfonamide functionality, enhancing metabolic stability and binding affinity in drug-like molecules.
- 2-Methoxyphenylmethyl substituent: A lipophilic aromatic moiety that may influence pharmacokinetic properties.
Its structural analogs, however, have demonstrated activity against pathogens (e.g., Plasmodium falciparum) and cancer cell lines .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-16-11-13-18(14-12-16)33(30,31)24-23-26-22(25-15-17-7-3-6-10-21(17)32-2)19-8-4-5-9-20(19)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWRIMBWVVAPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Impact: The 4-methylbenzenesulfonyl group in the target compound may enhance solubility and target binding compared to non-sulfonylated analogs (e.g., triazolopyrimidines in ). However, halogenated sulfonyl groups (e.g., 4-chlorophenyl in ) are more common in bioactive derivatives .
Biological Activity
N-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinazoline moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 342.41 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic properties against various cancer cell lines. For instance, it has been shown to have IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent anti-proliferative effects .
- Topoisomerase II Inhibition : It acts as an inhibitor of Topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The compound demonstrated IC50 values of 15.16 μM in inhibiting Topo II activity, which is comparable to established inhibitors like doxorubicin .
- DNA Intercalation : The compound's structural features allow it to intercalate into DNA, which is a common mechanism for anticancer agents. This property enhances its ability to disrupt DNA functions in cancer cells .
The mechanisms through which N-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amines exert their biological effects include:
- Inhibition of Topoisomerase II : By binding to the enzyme and stabilizing the DNA-enzyme complex, the compound prevents the normal function of Topo II, leading to increased DNA damage and apoptosis in cancer cells.
- Intercalation into DNA : The flat aromatic systems within the triazole and quinazoline structures allow for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances the binding affinity to target proteins and nucleic acids, facilitating cellular uptake and bioactivity.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the same chemical class:
- A study on derivatives of [1,2,4]triazolo[4,3-c]quinazolines demonstrated that modifications in side chains significantly influenced cytotoxicity and Topo II inhibition .
- Another investigation focused on the synthesis of benzamide derivatives showed promising results as RET kinase inhibitors in cancer therapy . These findings suggest a broader applicability of similar scaffolds in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
